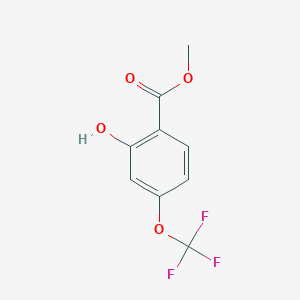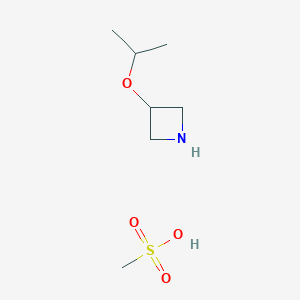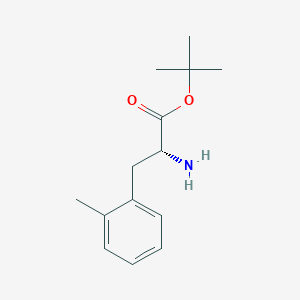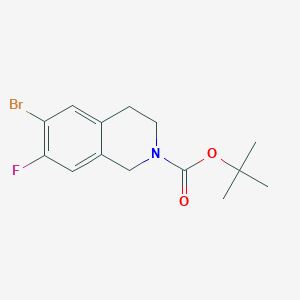![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)cyclobutylmethanol, also known as TMSCM, is an organic compound with a molecular formula of C6H15OSi. It is a colorless, flammable liquid with a pungent odor. It is synthesized by the reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This compound is used in a variety of industrial and scientific applications, including the synthesis of pharmaceuticals, cosmetics, and other organic compounds.
Scientific Research Applications
[1-(trimethylsilyl)cyclobutyl]methanol is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of drugs, and the development of new pharmaceuticals. It is also used as a reagent in the synthesis of polymers, and as a solvent in the extraction of natural products. In addition, it is used as a catalyst in the synthesis of polymers and other organic compounds.
Mechanism of Action
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is not fully understood, however, it is believed to act as a proton acceptor, with the trimethylsilyl group acting as a Lewis base. This allows it to react with a variety of other molecules, including alcohols, amines, and other organic molecules. It is also believed to be involved in the formation of covalent bonds between molecules, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(trimethylsilyl)cyclobutyl]methanol are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to have a mild sedative effect, as well as a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and to increase the production of nitric oxide, which is an important signaling molecule in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using [1-(trimethylsilyl)cyclobutyl]methanol in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive, and is easily synthesized from readily available starting materials. However, it does have some limitations. It is not very soluble in water, and it can react with other molecules in the presence of oxygen, leading to the formation of unwanted byproducts.
Future Directions
There are a number of potential future directions for the use of [1-(trimethylsilyl)cyclobutyl]methanol. One potential application is in the development of new pharmaceuticals, as it has already been used in the synthesis of a variety of drugs. It could also be used in the development of new polymers, or as a catalyst in the synthesis of organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs, or in the extraction of natural products. Finally, it could be used in the development of new methods for the synthesis of organic compounds, or as a reagent in the synthesis of polymers.
Synthesis Methods
[1-(trimethylsilyl)cyclobutyl]methanol is synthesized by a reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the alcohol is deprotonated, and then the trimethylsilyl chloride reacts with the resulting anion to form the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The yield of this reaction is typically high, with yields of up to 99% being reported.
properties
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trimethylsilyl)cyclobutyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)



![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)
